molecular formula C9H13ClN2OS B12505263 N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B12505263
M. Wt: 232.73 g/mol
InChI Key: DCHAUTWJURPXGA-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a compound that features a pyrrolidine ring attached to a thiophene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with pyrrolidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxamide group.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidin-3-ylthiophene-2-amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its ability to form hydrogen bonds and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    N-(pyrrolidin-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    N-(pyrrolidin-3-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with pyridine or benzene rings. This uniqueness can lead to different biological activities and applications in various fields .

Properties

IUPAC Name

N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHAUTWJURPXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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